Phen-2,4,6-d3-ol
Overview
Description
Cationic Cobalt(III) Complex as Anion Receptor
The study presented in paper focuses on the synthesis and characterization of a cationic cobalt(III) complex, Co(phen)2CO3.6H2O. The complex was synthesized to explore its potential as an anion receptor. Characterization was performed using X-ray crystallography, elemental analyses, and various spectroscopic methods. The complex exhibited a distorted octahedral geometry around the Co(III) ion and formed supramolecular hydrogen bonding networks, which, along with electrostatic forces, stabilized the crystal lattice. This study suggests that the [Co(phen)2CO3]+ complex could be a potential anion receptor for the 4-aminobenzenesulphonate ion in an aqueous medium.
Synthesis and Spectral Analysis of Novel Quinoline Derivative
In paper , a novel quinoline derivative was synthesized and characterized using FT-IR, NMR, UV-visible spectroscopy, and mass spectral analysis. Theoretical calculations were performed using DFT and TDDFT methods, which showed good correlation with experimental data. The compound exhibited nonlinear optical behavior and was analyzed for its thermodynamic properties at different temperatures. The study also identified the most reactive site for nucleophilic attack, providing insights into the chemical reactivity of the compound.
Radical Scavenging Activities of a Brominated Phenol Compound
The research in paper involved the synthesis and characterization of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol. The compound's structure was analyzed using X-ray crystallography and FT-IR, with theoretical calculations supporting the experimental data. The study highlighted the compound's radical scavenging activities, which were assessed using various assays and compared with standard antioxidants. The results indicated that the compound has effective radical scavenging activities.
Molecular Structure and Drug Efficacy Analysis of Thiazol Compound
Paper presents an analysis of the molecular structure and electronic properties of 4-Phenyl-3H-1,3-thiazol-2-ol. The study explored the tautomeric forms of the compound and their respective drug efficacies through QSAR analysis. The molecular geometry and electronic structure were investigated using DFT and TD-DFT methods, with experimental spectra providing a comparison. The compound's properties, such as dipole moment and hyperpolarizability, were calculated to understand its behavior better.
Electrochemical Properties of a Cobalt(II) Complex
The synthesis and crystal structure of a new complex, [Co(phen)3] · (H3btec) · (H2btec)0.5 · DMF · 6H2O, were described in paper . The Co(II) ion in the complex was coordinated by six nitrogen atoms from three phenanthroline ligands. The study included an analysis of the compound's electrochemical properties using cyclic voltammetry, revealing a quasi-reversible one-electron redox process. The compound's insolubility in water and common organic solvents was also noted, along with its characterization through elemental analysis and thermogravimetric analysis.
Scientific Research Applications
Electrochemical Applications
- Selective Recognition and Sensing : Phen is used in electrochemical sensing due to its ability to selectively recognize ions like copper. The oxidation of Phen to 1,10-phenanthroline-5,6-dione and its confinement on electrode surfaces enhances its sensing capabilities, particularly for hydrogen peroxide in neutral pH solutions (Gayathri & Kumar, 2014).
Chemosensing
- Sensing of Cations and Anions : Derivatized Phen ligands act as effective chemosensors for cations and anions. Modifications in Phen structure lead to detectable changes in photophysical properties, useful in environmental and biological systems (Alreja & Kaur, 2016).
DNA Binding and Biological Activity
- G-Quadruplex Interactive Compound : Phen-DC3, a derivative of Phen, targets G-quadruplex structures in DNA, making it a useful tool in cancer research. It has unique optical properties for detecting G4 structures in cells (Chung et al., 2014); (Deiana et al., 2020).
Photophysical and Luminescent Properties
- Lanthanide Complexes : Phen complexes with lanthanides exhibit interesting luminescent and thermal properties. These complexes have potential applications in light-emitting devices and sensors (Ye et al., 2010).
Computational Analysis
- Conformational Analysis : Computational studies on Phen derivatives, such as L-phenylalanine, provide insights into their structural and stability characteristics. This is crucial for understanding interactions in biological systems (Purushotham et al., 2012).
Catalysis
- Ruthenium-Catalyzed Reactions : Phen derivatives are used in ruthenium-catalyzed reactions. These reactions are significant in organic synthesis and industrial processes (Drift et al., 2002).
Solar Energy and Photocatalysis
Dye-Sensitized Solar Cells : Phen derivatives are used in the synthesis of ruthenium complexes for dye-sensitized solar cells. These complexes play a crucial role in the efficiency and stability of solar cells (Sampaio et al., 2017).
Photocatalytic Performance : Certain Phen-based coordination compounds show potential in photocatalytic degradation of pollutants, indicating their utility in environmental remediation (Wang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2,4,6-trideuteriophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-NHPOFCFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phen-2,4,6-d3-ol | |
CAS RN |
7329-50-2 | |
Record name | Phen-2,4,6-d3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007329502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7329-50-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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